1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
- The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- Common reagents: 2,4-dichlorobenzene, a base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
- Reaction conditions: Heating the mixture to facilitate the substitution reaction.
Attachment of the Benzyloxy Group:
- The benzyloxy group can be attached through an etherification reaction.
- Common reagents: Benzyl alcohol, a strong base like sodium hydride, and a suitable solvent such as tetrahydrofuran (THF).
- Reaction conditions: Stirring the mixture at room temperature or slightly elevated temperatures.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
- Scale-up processes would include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the benzyloxy group.
- Common reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
- Major products: Oxidized derivatives such as benzaldehyde or benzoic acid.
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Reduction:
- Reduction reactions can target the imidazo[4,5-b]pyridine core or the dichlorophenyl group.
- Common reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives with altered functional groups.
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Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
- Major products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
- Reagents: Vary depending on the specific reaction (e.g., oxidizing agents, reducing agents, nucleophiles, electrophiles).
- Conditions: Typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
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Formation of the Imidazo[4,5-b]pyridine Core:
- The imidazo[4,5-b]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
- Common reagents: Ammonium acetate, acetic acid, and a suitable catalyst.
- Reaction conditions: Heating the mixture under reflux conditions.
Scientific Research Applications
1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
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Biology:
- Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
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Medicine:
- Explored as a lead compound in drug discovery programs.
- Potential therapeutic applications due to its interaction with biological targets.
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Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
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Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Modulating enzyme function and affecting metabolic pathways.
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Interaction with Receptors:
- Acting as an agonist or antagonist at specific receptors.
- Influencing signal transduction pathways and cellular responses.
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DNA Intercalation:
- Intercalating into DNA strands and affecting replication or transcription processes.
- Potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the 2,4-dichlorophenyl group imparts unique chemical and biological properties.
- The benzyloxy group enhances its solubility and reactivity compared to other derivatives.
- Its specific substitution pattern may result in distinct interactions with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-14-8-9-15(16(21)11-14)19-23-18-17(7-4-10-22-18)24(19)25-12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMNIWCYMMMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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